306-O12B-3

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C46H91N3O6S6 |

|---|---|

Peso molecular |

974.6 g/mol |

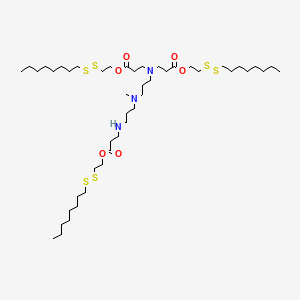

Nombre IUPAC |

2-(octyldisulfanyl)ethyl 3-[3-[3-[bis[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]propyl-methylamino]propylamino]propanoate |

InChI |

InChI=1S/C46H91N3O6S6/c1-5-8-11-14-17-20-38-56-59-41-35-53-44(50)25-29-47-28-23-30-48(4)31-24-32-49(33-26-45(51)54-36-42-60-57-39-21-18-15-12-9-6-2)34-27-46(52)55-37-43-61-58-40-22-19-16-13-10-7-3/h47H,5-43H2,1-4H3 |

Clave InChI |

JGLIHHAQZDZCLQ-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCSSCCOC(=O)CCNCCCN(C)CCCN(CCC(=O)OCCSSCCCCCCCC)CCC(=O)OCCSSCCCCCCCC |

Origen del producto |

United States |

Foundational & Exploratory

The Core Mechanism of 306-O12B-3 in Gene Delivery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

306-O12B-3 is a novel, bioreducible, and ionizable cationic lipidoid that has emerged as a highly efficient component of lipid nanoparticles (LNPs) for the delivery of genetic therapeutics, particularly antisense oligonucleotides (ASOs). Its unique chemical structure, featuring bioreducible disulfide bonds, allows for efficient encapsulation of nucleic acid cargo and facilitates its release into the cytoplasm of target cells. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate its role in advanced gene delivery systems.

Mechanism of Action

The gene delivery mechanism of this compound-containing LNPs can be conceptualized as a multi-step process, beginning with the formulation of the delivery vehicle and culminating in the release of the therapeutic payload into the target cell's cytoplasm.

-

LNP Formulation and Cargo Encapsulation: this compound is typically formulated with other lipid components, such as cholesterol, a helper lipid like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), and a PEGylated lipid (e.g., DSPE-PEG2000) to form LNPs.[1][2] The positively charged ionizable amine headgroup of this compound interacts with the negatively charged phosphate backbone of nucleic acids like ASOs, leading to their efficient encapsulation within the lipid core of the nanoparticle.[3]

-

Systemic Administration and Cellular Uptake: Following intravenous administration, the LNPs circulate in the bloodstream. The PEGylated lipid component helps to shield the nanoparticles from opsonization and clearance by the reticuloendothelial system, thereby prolonging their circulation time. The LNPs are then taken up by target cells, a process generally mediated by endocytosis.

-

Endosomal Escape: Once inside the cell and enclosed within an endosome, the acidic environment of the late endosome (pH ~5.5) plays a crucial role. The ionizable amine headgroup of this compound becomes protonated at this lower pH. This protonation is thought to induce a phase change in the LNP structure and promote interaction with the anionic lipids of the endosomal membrane, leading to membrane destabilization and the formation of pores. This process facilitates the escape of the LNP and its genetic cargo from the endosome into the cytoplasm, avoiding lysosomal degradation.[4]

-

Cytoplasmic Cargo Release: The cytoplasm provides a reductive environment due to the high concentration of glutathione (GSH).[5] The disulfide bonds within the tail structure of this compound are cleaved under these conditions.[3][5] This bioreducible feature leads to the disassembly of the lipidoid structure, effectively un-packaging the nucleic acid cargo and releasing it into the cytoplasm where it can engage with its molecular target (e.g., mRNA for ASOs).

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies involving this compound-based LNPs.

Table 1: In Vitro Performance of this compound LNPs

| Parameter | Value | Cell Line | Cargo | Reference |

| GFP Silencing Efficiency | 81.5% | GFP-expressing HEK293 | GFP-ASO | [2] |

| Cell Viability | High (compared to LPF 2000) | GFP-expressing HEK293 | GFP-ASO | [2] |

Table 2: In Vivo Performance of this compound LNPs for PCSK9 Silencing in Mice

| Parameter | Value | Animal Model | Cargo | Reference |

| Median Effective Dose (ED₅₀) | 0.034 mg/kg | C57BL/6 Mice | PCSK9-ASO | [2][6] |

| Toxicity | No liver or kidney toxicity observed | C57BL/6 Mice | PCSK9-ASO (up to 5 mg/kg) | [2][6] |

| Reduction in PCSK9 Protein | ~50% of normal level | C57BL/6 Mice | PCSK9-ASO (0.1 mg/kg) | [2] |

| Reduction in Serum Cholesterol | ~50% of normal level | C57BL/6 Mice | PCSK9-ASO (0.1 mg/kg) | [2] |

Table 3: Physicochemical Properties of this compound LNPs for Brain Delivery

| Parameter | Value | Formulation | Cargo | Reference |

| Particle Size | ~175 nm | This compound with NT1-O14B | Tau-ASO | [7] |

| Polydispersity Index (PdI) | < 0.2 | This compound with NT1-O14B | Tau-ASO | [7] |

| Zeta-Potential | ~ -15 mV | This compound with NT1-O14B | Tau-ASO | [7] |

Table 4: In Vivo Performance of this compound LNPs for Tau Silencing in the Brain

| Parameter | Value | Animal Model | Cargo | Reference |

| Tau mRNA Reduction | ~50% | C57BL/6J Mice | Tau-ASO | [4][8] |

| Tau Protein Reduction | ~30% | C57BL/6J Mice | Tau-ASO | [4][9] |

Experimental Protocols

LNP Formulation

A representative protocol for the formulation of this compound LNPs for ASO delivery is as follows:

-

Stock Solutions: Prepare stock solutions of this compound, cholesterol, DOPE, and DSPE-PEG2000 in ethanol. Prepare a stock solution of the ASO in a low pH buffer (e.g., 25 mM sodium acetate, pH 5.2).[3]

-

Lipid Mixing: Combine the lipid stock solutions in the desired molar ratio. A commonly used weight ratio for in vivo studies is 16:4:1:1 for this compound:cholesterol:DOPE:DSPE-PEG2000.[1][2] For enhanced in vivo efficacy, a ratio of 16:4:4:1 has also been utilized.[2]

-

Nanoparticle Formation: The lipid-ethanol solution is rapidly mixed with the ASO-buffer solution, often using a microfluidic mixing device or by rapid injection. This process leads to the self-assembly of the LNPs with the ASO encapsulated.

-

Dialysis: The resulting LNP suspension is dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove the ethanol and non-encapsulated ASO.

In Vitro Gene Silencing Assay

-

Cell Culture: Plate GFP-expressing HEK293 cells in a multi-well plate and culture overnight to allow for cell attachment.

-

Transfection: Add the this compound LNP-ASO complexes to the cell culture medium at various concentrations. Include appropriate controls, such as untreated cells, cells treated with a scrambled ASO, and cells treated with a commercial transfection reagent like Lipofectamine 2000.[2][3]

-

Incubation: Incubate the cells with the LNP-ASO complexes for a specified period (e.g., 16 hours).[3]

-

Analysis: Harvest the cells and analyze the GFP expression levels using flow cytometry to quantify the percentage of GFP-negative cells, indicating successful gene silencing.[3]

In Vivo Gene Silencing Studies in Mice

-

Animal Model: Utilize C57BL/6 mice for the study.

-

Administration: Administer the this compound LNP-ASO complexes intravenously via the tail vein at various doses (e.g., 0.025, 0.05, 0.1, 0.5 mg/kg of ASO).[2][10]

-

Sample Collection: After a defined period (e.g., 72 hours), euthanize the mice and collect tissues of interest (e.g., liver, brain).[10] Blood samples can also be collected for serum analysis.

-

Analysis:

-

mRNA Quantification: Extract total RNA from the tissue samples and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of the target gene (e.g., PCSK9, Tau).[8][10]

-

Protein Quantification: Perform western blotting or ELISA on tissue lysates or serum to quantify the protein levels of the target gene.

-

Toxicity Assessment: Analyze serum samples for markers of liver (e.g., ALT, AST) and kidney function to assess toxicity.[2][6]

-

Visualizations

Caption: Structure of a this compound based Lipid Nanoparticle.

Caption: Mechanism of this compound LNP mediated gene delivery.

Caption: General experimental workflow for evaluating this compound LNPs.

References

- 1. mdpi.com [mdpi.com]

- 2. Efficient Delivery of Antisense Oligonucleotides Using Bioreducible Lipid Nanoparticles In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Lipids and Lipid Derivatives for RNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Recent advances in lipid nanoparticles for delivery of nucleic acid, mRNA, and gene editing-based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neurotransmitter-derived lipidoids (NT-lipidoids) for enhanced brain delivery through intravenous injection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Delivery of RNAs to Specific Organs by Lipid Nanoparticles for Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to the Synthesis and Purification of the Ionizable Lipidoid 306-O12B-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ionizable lipidoid 306-O12B-3 is a key component in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics, such as antisense oligonucleotides (ASOs) and messenger RNA (mRNA). Its bioreducible nature, owing to the presence of a disulfide bond, facilitates the intracellular release of the therapeutic payload, enhancing efficacy. This technical guide provides a comprehensive overview of the synthesis and purification methods for this compound, based on established chemical principles and published methodologies for similar compounds.

Synthesis of this compound

The synthesis of this compound is achieved through a Michael addition reaction, a well-established method for forming carbon-carbon and carbon-heteroatom bonds. This reaction involves the addition of a nucleophile (the amine) to an α,β-unsaturated carbonyl compound (the acrylate).

Reactants:

-

Amine "306": 3,3'-Diamino-N-methyldipropylamine (CAS Number: 105-83-9). This polyamine serves as the nucleophilic core of the lipidoid. It is commercially available from various chemical suppliers.[1][2]

General Reaction Scheme:

The synthesis involves the reaction of the primary amine groups of 3,3'-Diamino-N-methyldipropylamine with the acrylate group of 2-(dodecyldisulfanyl)ethyl acrylate.

Figure 1: General synthesis scheme for this compound.

Experimental Protocol: A Representative Michael Addition

The following is a representative protocol for the Michael addition of amines to acrylates to synthesize lipidoids, based on similar reported procedures.[3][4][5] Optimization of reactant ratios, temperature, and reaction time may be necessary to achieve high yields of this compound.

Materials:

-

3,3'-Diamino-N-methyldipropylamine

-

2-(dodecyldisulfanyl)ethyl acrylate

-

Anhydrous solvent (e.g., methanol, ethanol, or solvent-free conditions)

-

Reaction vessel (e.g., sealed glass vial)

-

Stirring apparatus

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a clean, dry reaction vessel under an inert atmosphere, dissolve 3,3'-Diamino-N-methyldipropylamine in a minimal amount of anhydrous solvent, or use neat if proceeding solvent-free.

-

Add 2-(dodecyldisulfanyl)ethyl acrylate to the reaction mixture. The molar ratio of acrylate to the primary amine groups on the "306" amine should be carefully controlled to favor the desired degree of substitution. A slight excess of the acrylate may be used to drive the reaction to completion.

-

Seal the reaction vessel and heat the mixture with stirring. A typical reaction temperature for Michael additions of this type is in the range of 60-90 °C.

-

Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting materials are consumed. Reaction times can vary from several hours to a few days.

-

Upon completion, cool the reaction mixture to room temperature.

Purification of this compound

Purification of the crude product is essential to remove unreacted starting materials and any side products. Flash column chromatography is the most commonly cited method for the purification of lipidoids.[3]

Experimental Protocol: Flash Column Chromatography

Materials:

-

Crude this compound reaction mixture

-

Silica gel (for normal-phase chromatography)

-

Solvent system (e.g., a gradient of hexane and ethyl acetate, or dichloromethane and methanol)

-

Flash chromatography system

-

Rotary evaporator

Procedure:

-

Concentrate the crude reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.

-

Adsorb the crude product onto a small amount of silica gel.

-

Prepare a silica gel column packed with the chosen non-polar solvent (e.g., hexane).

-

Load the adsorbed crude product onto the top of the column.

-

Elute the column with a gradient of increasing polarity. For example, start with 100% hexane and gradually increase the percentage of ethyl acetate or methanol.

-

Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure this compound.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified lipidoid.

Quantitative Data:

While specific yields and purity for this compound are not publicly available, Michael addition reactions of this type can often achieve high yields, and flash chromatography is capable of providing high purity (>95%).

| Parameter | Typical Range | Notes |

| Reaction Yield | 80-95% | Highly dependent on optimized reaction conditions. |

| Final Purity | >95% | Achievable with careful flash chromatography. |

LNP Formulation and Mechanism of Action

Once synthesized and purified, this compound is typically formulated into LNPs with other components such as cholesterol, a phospholipid (e.g., DSPC), and a PEGylated lipid. These components self-assemble with the nucleic acid payload in an aqueous environment to form nanoparticles.

The ionizable nature of this compound is crucial for its function. At a low pH (during formulation), the amine groups are protonated, facilitating the encapsulation of the negatively charged nucleic acid. At physiological pH, the lipidoid is relatively neutral, contributing to the stability of the LNP in circulation. Upon endocytosis into the target cell, the acidic environment of the endosome leads to the protonation of the lipidoid, which is thought to promote the disruption of the endosomal membrane and the release of the therapeutic payload into the cytoplasm. The bioreducible disulfide bond in the "O12B" tail can be cleaved by the reducing environment of the cytoplasm, further aiding in the disassembly of the LNP and release of the cargo.

References

An In-depth Technical Guide to the Biodegradability of 306-O12B-3 Lipid Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific quantitative data on the biodegradability of the 306-O12B-3 lipid nanoparticle is not extensively available in publicly accessible literature. Therefore, this guide synthesizes known structural information of this compound with established principles of lipid nanoparticle biodegradation, drawing parallels from studies on structurally similar biodegradable lipidoids containing ester and disulfide linkages. The experimental protocols provided are generalized methodologies adaptable for the specific analysis of this compound.

Introduction to this compound Lipid Nanoparticles

The this compound lipidoid is a key component in the formulation of bioreducible and biodegradable lipid nanoparticles (LNPs) designed for the delivery of therapeutic payloads such as antisense oligonucleotides (ASOs) and messenger RNA (mRNA). Its structure incorporates both ester and disulfide bonds, which are susceptible to cleavage by endogenous enzymes and reducing agents, respectively. This inherent biodegradability is a critical design feature aimed at minimizing toxicity and ensuring the clearance of the delivery vehicle after its therapeutic mission is complete. In vivo studies have demonstrated the efficacy of this compound LNPs in liver-specific gene silencing and, in combination with other lipids, for delivery to the brain.

Predicted Biodegradation Pathways

The degradation of this compound is anticipated to proceed through two primary pathways, facilitated by its chemical structure:

-

Ester Hydrolysis: The ester linkages in the this compound lipidoid are susceptible to hydrolysis by ubiquitous esterase enzymes present in the blood and within cells. This enzymatic cleavage is expected to break down the lipid into smaller, more readily metabolized and excreted components.

-

Disulfide Reduction: The disulfide bonds provide a "bioreducible" characteristic. In the reducing environment of the cell cytoplasm, particularly due to the high concentration of glutathione (GSH), the disulfide bonds are cleaved. This process can alter the structure of the LNP, potentially facilitating the release of its cargo and the subsequent breakdown of the lipid components.

Caption: Predicted biodegradation pathway of this compound LNPs.

Quantitative Data on Biodegradability (Analogous Systems)

While specific data for this compound is unavailable, the following tables summarize representative quantitative data from studies on other biodegradable lipid nanoparticles containing ester or disulfide bonds. These values provide a potential framework for the expected degradation profile of this compound.

Table 1: Representative Half-life of Biodegradable Lipids in Plasma

| Lipidoid Type | Key Degradable Bond | Approximate Half-life in Plasma (hours) | Analytical Method |

| Ester-containing | Ester | 1 - 6 | LC-MS/MS |

| Disulfide-containing | Disulfide | 2 - 8 | HPLC with fluorescence detection |

Table 2: Common Metabolites of Biodegradable Lipid Nanoparticles

| Original Lipid Component | Degradation Mechanism | Primary Metabolites |

| Ester-linked lipidoid | Esterase hydrolysis | Fatty acids, alcohol derivatives |

| Disulfide-linked lipidoid | Glutathione reduction | Thiol-containing lipid fragments |

Experimental Protocols

In Vitro Enzymatic Degradation Assay (Esterase Hydrolysis)

Objective: To quantify the rate of ester bond hydrolysis in this compound LNPs in the presence of esterases.

Materials:

-

This compound LNP suspension

-

Porcine liver esterase (PLE) or human plasma

-

Phosphate-buffered saline (PBS), pH 7.4

-

Quenching solution (e.g., acetonitrile with an internal standard)

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of this compound LNPs in PBS.

-

Prepare a solution of porcine liver esterase in PBS or use fresh human plasma.

-

Incubate the LNP solution with the esterase solution at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the enzymatic reaction by adding the aliquot to the cold quenching solution.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining intact this compound and identify potential hydrolysis products.

-

Calculate the degradation rate and half-life.

Caption: Workflow for in vitro esterase degradation assay.

In Vitro Reductive Degradation Assay (Disulfide Cleavage)

Objective: To assess the cleavage of disulfide bonds in this compound LNPs in a reducing environment.

Materials:

-

This compound LNP suspension

-

Glutathione (GSH) or dithiothreitol (DTT)

-

PBS, pH 7.4

-

Size-exclusion chromatography (SEC) system with a multi-angle light scattering (MALS) detector or Dynamic Light Scattering (DLS)

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of this compound LNPs in PBS.

-

Prepare a stock solution of the reducing agent (GSH or DTT) in PBS.

-

Mix the LNP solution with the reducing agent solution to achieve a physiologically relevant concentration (e.g., 1-10 mM GSH).

-

Incubate the mixture at 37°C.

-

At various time points, analyze the size and integrity of the LNPs using SEC-MALS or DLS to monitor for particle disassembly.

-

Additionally, at each time point, an aliquot can be taken for LC-MS/MS analysis to identify and quantify the reduced lipid fragments.

Cellular Uptake and Intracellular Trafficking

The cellular uptake of LNPs, including those formulated with this compound, is predominantly mediated by endocytosis. The specific endocytic pathway can be influenced by the overall LNP composition and the cell type. Once inside the cell, the LNPs are trafficked through the endo-lysosomal pathway. The acidic environment of the late endosome is thought to protonate the ionizable lipid, facilitating the destabilization of the endosomal membrane and the release of the LNP's cargo into the cytoplasm.

In Vivo Biodistribution of 306-O12B-3 Lipid Nanoparticles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo biodistribution of lipid nanoparticles (LNPs) formulated with the ionizable cationic lipidoid 306-O12B-3. This lipid has been identified as a highly effective vehicle for the delivery of nucleic acid-based therapeutics, such as antisense oligonucleotides (ASOs) and messenger RNA (mRNA). Understanding the biodistribution of these LNPs is critical for their development as therapeutic agents.

Core Findings: Predominant Liver Accumulation

Following intravenous administration in murine models, LNPs formulated with this compound have been consistently shown to accumulate predominantly in the liver.[1][2][3] While the liver is the primary site of deposition, lower levels of accumulation have also been observed in other organs, including the spleen, kidneys, and lungs.[1] For similar LNP formulations, it has been reported that over 90% of the injected dose is distributed to the liver.[4]

Quantitative Biodistribution Data

While precise quantitative data from a comprehensive biodistribution study on this compound LNPs with ASO cargo is not publicly available in detail, qualitative and semi-quantitative results from fluorescence imaging studies provide a clear picture of organ tropism. The strongest fluorescence intensity from labeled ASOs delivered by this compound LNPs was observed in the liver.[1]

Another study investigating firefly luciferase (fLuc) mRNA delivery using 306-O12B LNPs also demonstrated significantly higher luminescence in the liver compared to the heart, spleen, lungs, and kidneys.

Table 1: Summary of In Vivo Biodistribution of this compound LNPs

| Organ | Level of Accumulation | Reporter Molecule | Method of Detection | Reference |

| Liver | High | Alexa 750-labeled ASO | Fluorescence Imaging | [1] |

| Spleen | Low | Alexa 750-labeled ASO | Fluorescence Imaging | [1] |

| Kidney | Low | Alexa 750-labeled ASO | Fluorescence Imaging | [1] |

| Lung | Low | Alexa 750-labeled ASO | Fluorescence Imaging | [1] |

| Liver | High | fLuc mRNA | Bioluminescence Imaging |

Experimental Protocols

The following sections detail the methodologies for the formulation of this compound LNPs and the subsequent in vivo biodistribution studies.

LNP Formulation

This compound LNPs are typically formulated by mixing an ethanolic solution of lipids with an acidic aqueous solution containing the nucleic acid cargo. Microfluidic mixing is a common method for reproducible LNP synthesis.

Table 2: Exemplary Formulation Parameters for this compound LNPs

| Component | Role | Exemplary Weight Ratio (for ASO delivery) | Exemplary Molar Ratio (for mRNA delivery) |

| This compound | Ionizable Cationic Lipid | 16 | 50% |

| Cholesterol | Helper Lipid | 4 | 38.5% |

| DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) | Helper Lipid | 1 | - |

| DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine) | Helper Lipid | - | 10% |

| DSPE-PEG2000 (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]) | PEGylated Lipid | 1 | - |

| DMG-PEG2000 | PEGylated Lipid | - | 1.5% |

| Nucleic Acid Cargo (e.g., ASO, mRNA) | Active Pharmaceutical Ingredient | 1 (relative to 15 parts total lipid) | - |

Note: The specific ratios can be optimized for different nucleic acid cargos and therapeutic applications.

In Vivo Biodistribution Study

The in vivo biodistribution of this compound LNPs is assessed in animal models, typically mice, following intravenous injection.

Key Steps:

-

Labeling of Nucleic Acid Cargo: The ASO or mRNA is conjugated with a near-infrared fluorescent dye, such as Alexa 750, to enable in vivo tracking.

-

Animal Model: BALB/c or C57BL/6 mice are commonly used.

-

Administration: The formulated LNPs encapsulating the fluorescently labeled cargo are administered via intravenous injection, typically through the tail vein.

-

In Vivo Imaging: At various time points post-injection, the mice are anesthetized and imaged using an in vivo imaging system (IVIS) to detect the fluorescence signal from the labeled cargo. This provides a qualitative and semi-quantitative assessment of the biodistribution.

-

Ex Vivo Organ Imaging: After the final in vivo imaging time point, the mice are euthanized, and major organs (liver, spleen, kidneys, lungs, heart, brain) are harvested. The organs are then imaged ex vivo to quantify the fluorescence intensity in each tissue more accurately.

-

Data Analysis: The fluorescence intensity in each organ is quantified using image analysis software. The data is typically expressed as radiant efficiency or total flux.

Visualizations

Experimental Workflow for In Vivo Biodistribution

Mechanism of LNP-Mediated ASO Delivery and Action

Conclusion

The ionizable cationic lipidoid this compound is a key component in the formulation of LNPs for the efficient in vivo delivery of nucleic acid therapeutics. Biodistribution studies have consistently demonstrated that these LNPs primarily target the liver, making them a promising platform for treating a variety of hepatic diseases. The detailed experimental protocols and established mechanisms of action provide a solid foundation for the further development and optimization of this compound LNP-based therapies. It is important to note that while this compound LNPs alone target the liver, formulations can be modified, for instance by combining with other lipidoids like NT1-O14B, to achieve delivery to other tissues such as the brain.[4][5]

References

- 1. Reliable assessment and quantification of the fluorescence-labeled antisense oligonucleotides in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Lipids and Lipid Derivatives for RNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. S-EPMC7036716 - Efficient Delivery of Antisense Oligonucleotides Using Bioreducible Lipid Nanoparticles In Vitro and In Vivo. - OmicsDI [omicsdi.org]

- 5. drugtargetreview.com [drugtargetreview.com]

The Ionizable Lipidoid 306-O12B-3: A Technical Guide to Antisense Oligonucleotide Delivery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The delivery of antisense oligonucleotides (ASOs) to specific tissues and cells remains a critical challenge in the development of oligonucleotide-based therapeutics. Lipid nanoparticles (LNPs) have emerged as a leading platform for ASO delivery, offering protection from degradation and facilitating cellular uptake. At the forefront of LNP innovation are ionizable cationic lipidoids, such as 306-O12B-3, which are engineered to efficiently encapsulate and release their nucleic acid cargo. This technical guide provides a comprehensive overview of this compound, detailing its application in ASO delivery to the liver and, in combination with other lipidoids, to the brain.

Core Concepts and Mechanism of Action

This compound is an ionizable cationic lipidoid characterized by its three alkane tails, each containing a disulfide bond.[1] This unique structure is key to its function in LNP formulations for ASO delivery.[2][3][4] The ionizable nature of this compound allows for a pH-dependent charge. At an acidic pH during formulation, the lipidoid is positively charged, facilitating the encapsulation of negatively charged ASOs. At physiological pH, the LNPs have a near-neutral charge, which is believed to reduce toxicity and improve stability in circulation.[5]

The disulfide bonds within the lipid tails are designed to be biodegradable.[6] Once the LNPs are internalized by target cells, the intracellular reducing environment can cleave these bonds, leading to the disassembly of the LNP and the release of the ASO cargo into the cytoplasm.[6] The released ASO can then engage with its target messenger RNA (mRNA), leading to gene silencing.

Applications in ASO Delivery

Liver-Targeted Delivery

When formulated into LNPs, this compound has demonstrated a strong propensity for liver-specific accumulation following intravenous administration in mice.[2][3][4] This has been effectively leveraged for the delivery of ASOs targeting hepatic genes. A notable example is the silencing of proprotein convertase subtilisin/kexin type 9 (PCSK9), a protein primarily expressed in the liver that regulates cholesterol levels.[6] LNPs incorporating this compound have been shown to efficiently deliver PCSK9-targeting ASOs, leading to a significant reduction in hepatic PCSK9 expression.[2][3][4][6]

Brain-Targeted Delivery

While this compound-based LNPs primarily target the liver, their versatility extends to brain delivery when used in combination with other specialized lipidoids.[2] Specifically, when co-formulated with the neurotransmitter-derived lipidoid NT1-O14B, the resulting LNPs can cross the blood-brain barrier and deliver ASOs to the brain.[2] This combination has been successfully used to deliver ASOs targeting the tau protein, which is implicated in neurodegenerative diseases like Alzheimer's, resulting in reduced tau protein levels in the brains of mice.[2][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data from studies involving this compound for ASO delivery.

Table 1: In Vivo Efficacy of this compound LNPs for PCSK9 ASO Delivery in Mice

| Parameter | Value | Reference |

| Target Gene | Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9) | [6] |

| Animal Model | BALB/c Mice | [6] |

| Administration Route | Intravenous | [6] |

| Median Effective Dose (ED50) | 0.034 mg/kg | [6][7] |

| Maximum Tolerated Dose (No observed liver or kidney toxicity) | 5 mg/kg | [6][7] |

Table 2: LNP Formulation for In Vivo PCSK9 ASO Delivery

| Component | Role | Weight Ratio |

| This compound | Ionizable Cationic Lipid | 16 |

| Cholesterol | Helper Lipid | 4 |

| DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) | Helper Lipid | 1 |

| DSPE-PEG2000 (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000]) | PEGylated Lipid for Stability | 1 |

| PCSK9-ASO | Active Pharmaceutical Ingredient | 1 |

Table 3: LNP Formulation for Brain Delivery of Tau-ASO

| Component | Role | Weight Ratio |

| This compound | Ionizable Cationic Lipid | 7 |

| NT1-O14B | Neurotransmitter-Derived Cationic Lipidoid | 3 |

| Tau-ASO | Active Pharmaceutical Ingredient | Not explicitly stated as a ratio to individual lipids, but the overall lipidoid to ASO ratio is a key parameter. |

Reference:[9]

Experimental Protocols

LNP Formulation for In Vivo ASO Delivery

This protocol is adapted from the methodology described for PCSK9-ASO delivery.[7][8]

-

Preparation of Lipid Stock Solutions:

-

Dissolve this compound, cholesterol, DOPE, and DSPE-PEG2000 in ethanol to create individual stock solutions.

-

-

Preparation of Lipid Mixture:

-

Combine the stock solutions of this compound, cholesterol, DOPE, and DSPE-PEG2000 in a weight ratio of 16:4:1:1.

-

-

Preparation of ASO Solution:

-

Dissolve the ASO in an appropriate aqueous buffer (e.g., acetate buffer, pH 5.2).

-

-

LNP Formation (Microfluidic Mixing):

-

The lipid mixture in ethanol and the ASO solution in aqueous buffer are rapidly mixed using a microfluidic device. This process leads to the self-assembly of the LNPs, encapsulating the ASO. The synthetic lipid to ASO ratio is typically set at 15:1 (w/w).[7]

-

-

Dialysis and Sterilization:

-

The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS) to remove ethanol and unencapsulated ASO.

-

The final LNP formulation is sterilized by filtration through a 0.22 µm filter.

-

In Vitro ASO Delivery using GFP-Expressing HEK293 Cells

This protocol is based on the screening methodology for identifying effective lipidoids.[6][7]

-

Cell Culture:

-

Culture HEK293 cells stably expressing Green Fluorescent Protein (GFP) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

-

LNP-ASO Complex Formation:

-

For in vitro screening, the lipid (e.g., this compound) is complexed with a GFP-targeting ASO.

-

The lipid and ASO are mixed at a specified weight ratio (e.g., 15:1) in a suitable buffer (e.g., 25 mM sodium acetate, pH 5.2).

-

The mixture is briefly sonicated and then dialyzed.

-

-

Transfection:

-

Seed the GFP-HEK293 cells in a multi-well plate to achieve approximately 70-80% confluency on the day of transfection.

-

Add the LNP-ASO complexes to the cells in serum-free media.

-

Incubate for a defined period (e.g., 4 hours).

-

-

Post-Transfection:

-

After the initial incubation, add complete media containing serum.

-

Incubate the cells for an additional 24-72 hours.

-

-

Analysis of Gene Silencing:

-

Measure the GFP fluorescence intensity using flow cytometry or fluorescence microscopy to quantify the extent of gene silencing.

-

In Vivo ASO Delivery in Mice for PCSK9 Silencing

This protocol outlines the key steps for evaluating LNP-mediated ASO delivery in a mouse model.[6][7]

-

Animal Model:

-

Use an appropriate mouse strain (e.g., BALB/c).

-

-

LNP-ASO Administration:

-

Administer the formulated LNP-ASO complexes to the mice via intravenous (tail vein) injection.

-

Include control groups receiving saline or LNPs with a scrambled (non-targeting) ASO.

-

-

Sample Collection:

-

At a predetermined time point post-injection (e.g., 72 hours), euthanize the mice.

-

Collect liver tissue for mRNA and protein analysis, and blood for serum analysis.

-

-

Analysis of Gene Silencing:

-

mRNA Quantification: Extract total RNA from the liver tissue and perform quantitative real-time PCR (qRT-PCR) to measure the levels of PCSK9 mRNA relative to a housekeeping gene.

-

Protein Quantification: Perform an enzyme-linked immunosorbent assay (ELISA) on liver lysates or serum to measure the concentration of PCSK9 protein.

-

-

Toxicity Assessment:

-

Monitor the mice for any adverse effects.

-

Collect blood for analysis of liver and kidney function markers (e.g., ALT, AST, creatinine).

-

Perform histological analysis of major organs to assess for any tissue damage.

-

Visualizations

Caption: Workflow of this compound LNP-mediated ASO delivery from formulation to gene silencing.

Caption: Conceptual diagram of mixed lipidoid strategy for brain delivery of ASOs.

References

- 1. WO2021226092A1 - Synthetic lipid-like materials for brain delivery - Google Patents [patents.google.com]

- 2. Neurotransmitter-derived lipidoids (NT-lipidoids) for enhanced brain delivery through intravenous injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. static.igem.wiki [static.igem.wiki]

- 4. researchgate.net [researchgate.net]

- 5. gwern.net [gwern.net]

- 6. This compound |Ionizable Lipid for LNP [dcchemicals.com]

- 7. Consensus Guidelines for the Design and In Vitro Preclinical Efficacy Testing N-of-1 Exon Skipping Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ncardia.com [ncardia.com]

- 9. Neurotransmitter-derived lipidoids (NT-lipidoids) for enhanced brain delivery through intravenous injection | Semantic Scholar [semanticscholar.org]

The Ionizable Lipid 306-O12B-3: A Technical Guide to mRNA and siRNA Delivery Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of nucleic acid therapeutics is rapidly evolving, with messenger RNA (mRNA) and small interfering RNA (siRNA) offering profound potential for treating a wide array of diseases. A critical component in the clinical translation of these therapies is the development of safe and effective delivery vehicles. Lipid nanoparticles (LNPs) have emerged as the leading platform for systemic nucleic acid delivery. At the core of these LNPs are ionizable cationic lipids, which are pivotal for encapsulating the nucleic acid cargo and facilitating its release into the cytoplasm of target cells. This technical guide focuses on 306-O12B-3 , a novel, biodegradable ionizable lipidoid that has demonstrated significant promise in the delivery of antisense oligonucleotides (ASOs) and CRISPR-Cas9 mRNA.[1][2][3] This document provides a comprehensive overview of its technical specifications, performance data, and detailed experimental protocols to support researchers in their drug development endeavors.

Core Attributes of this compound

This compound is an ionizable cationic lipidoid characterized by its unique structure, which includes bioreducible disulfide bonds and biodegradable ester bonds in its hydrocarbon tails.[4] This design imparts several advantageous properties:

-

Biocompatibility and Safety: The biodegradable nature of this compound is anticipated to lead to a favorable safety profile, with metabolites that are more readily cleared from the body. Studies have shown no significant liver or kidney toxicity at doses up to 5 mg/kg in mice.[1][5]

-

Efficient Encapsulation: The cationic amine headgroup of this compound facilitates strong electrostatic interactions with the negatively charged phosphate backbone of nucleic acids, enabling high encapsulation efficiency.[4][6]

-

Targeted Delivery: When formulated into LNPs, this compound has shown a strong tropism for the liver.[2][3][7] Furthermore, by co-formulating with other lipidoids, such as the neurotransmitter-derived NT1-O14B, it can be engineered to cross the blood-brain barrier (BBB) and deliver its payload to the central nervous system.[7][8][9]

Data Presentation: Performance Metrics

The following tables summarize the quantitative data from key in vivo studies utilizing this compound for nucleic acid delivery.

Table 1: In Vivo Efficacy of this compound LNPs for ASO-Mediated Gene Silencing

| Target Gene | Organ | LNP Formulation (w/w ratio) | ASO Dose | Efficacy | Reference |

| PCSK9 | Liver | This compound / Cholesterol / DOPE / DSPE-PEG2000 (16:4:1:1) | ED50: 0.088 mg/kg | Significant dose-dependent decrease in PCSK9 mRNA. At 1.5 mg/kg, mRNA levels reduced to 25% of initial levels. | [3][10] |

| PCSK9 | Liver | This compound / Cholesterol / DOPE / DSPE-PEG2000 (16:4:4:1) | ED50: 0.034 mg/kg | Improved efficacy with increased DOPE concentration, leading to significant reduction in PCSK9 protein and serum cholesterol. | [1][5] |

| Tau | Brain | This compound / NT1-O14B / DSPE-PEG (7:3 ratio for active lipids, with 4% DSPE-PEG) | 20 µg (five intravenous administrations) | ~50% reduction in tau mRNA and ~30% reduction in tau protein. | [5][6][7] |

Table 2: In Vivo Efficacy of this compound LNPs for CRISPR-Cas9 mRNA-Mediated Gene Editing

| Target Gene | Organ | LNP Formulation | mRNA & sgRNA Dose | Efficacy | Reference |

| Angptl3 | Liver | 306-O12B LNP | 3.0 mg/kg (single dose) | ~60% reduction in ANGPTL3, with corresponding decreases in triglycerides (-28.6%) and LDL-C (-48.1%) sustained for at least 100 days. | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are protocols derived from published studies involving this compound.

Protocol 1: LNP Formulation for In Vivo ASO Delivery (Liver Targeting)

Materials:

-

Ionizable lipid: this compound

-

Helper lipids: Cholesterol, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)

-

Antisense oligonucleotide (ASO) targeting PCSK9

-

Solvents: Ethanol, Sodium Acetate Buffer (25 mM, pH 5.2), Phosphate-Buffered Saline (PBS)

Procedure:

-

Lipid Stock Preparation: Prepare stock solutions of this compound, cholesterol, DOPE, and DSPE-PEG2000 in ethanol.

-

Lipid Mixture Preparation: In a sterile microcentrifuge tube, combine the lipid stock solutions to achieve a final weight ratio of this compound : Cholesterol : DOPE : DSPE-PEG2000 of 16:4:1:1 or 16:4:4:1.[10][11]

-

Nucleic Acid Preparation: Dissolve the ASO in sodium acetate buffer (25 mM, pH 5.2).

-

LNP Assembly (Microfluidic Mixing): a. Load the lipid mixture (in ethanol) into one syringe and the ASO solution into another. b. Use a microfluidic mixing device (e.g., NanoAssemblr™) to mix the two solutions at a defined flow rate and ratio. This rapid mixing process facilitates the self-assembly of the lipids and ASO into LNPs.[6][12][13]

-

Dialysis: Dialyze the resulting LNP solution against PBS overnight at 4°C to remove ethanol and buffer exchange.

-

Characterization: a. Measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS). b. Determine the encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen).

Protocol 2: In Vivo ASO Delivery and Efficacy Assessment in Mice

Animal Model:

-

BALB/c or C57BL/6J mice. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).[10]

Procedure:

-

Dosing: Administer the formulated ASO/LNP complexes to mice via intravenous (tail vein) injection. Doses can range from 0.025 to 1.5 mg/kg of ASO.[3][10]

-

Tissue Harvesting: After a specified time point (e.g., 72 hours), euthanize the mice and harvest the target organs (e.g., liver or brain).[10]

-

mRNA Quantification: a. Isolate total RNA from the harvested tissues. b. Perform reverse transcription quantitative polymerase chain reaction (RT-qPCR) to measure the mRNA levels of the target gene (e.g., PCSK9 or tau). Normalize the results to a housekeeping gene.[10]

-

Protein Quantification: a. Prepare tissue lysates from the harvested organs. b. Measure the protein levels of the target gene using an enzyme-linked immunosorbent assay (ELISA) or Western blotting.[7]

-

Toxicity Assessment: Collect blood samples to measure serum levels of liver enzymes (e.g., ALT, AST) and kidney function markers (e.g., BUN, creatinine) to assess toxicity.[1]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: General workflow for LNP-mediated nucleic acid delivery and action.

Caption: Experimental workflow for LNP formulation and in vivo evaluation.

Future Directions and Considerations

The data presented strongly supports the use of this compound for ASO and gene-editing mRNA delivery, particularly for liver and brain targets. While direct, extensive data on its use for therapeutic mRNA or siRNA delivery is less prevalent in the cited literature, the fundamental properties of this compound make it a highly promising candidate for these applications as well. The principles of LNP formulation and delivery are largely conserved across different nucleic acid payloads. Researchers are encouraged to leverage the protocols outlined in this guide as a starting point for their own investigations into mRNA and siRNA applications. Key areas for future research include optimizing LNP formulations to target other tissues and further elucidating the structure-activity relationships that govern the efficacy of this compound and related lipidoids.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Lipid nanoparticles as the drug carrier for targeted therapy of hepatic disorders - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D3TB02766J [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Lipid Nanoparticle (LNP) generation in microfluidics [blog.darwin-microfluidics.com]

- 5. Delivery of RNAs to Specific Organs by Lipid Nanoparticles for Gene Therapy [mdpi.com]

- 6. The mixing method used to formulate lipid nanoparticles affects mRNA delivery efficacy and organ tropism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neurotransmitter-derived lipidoids (NT-lipidoids) for enhanced brain delivery through intravenous injection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lipids and Lipid Derivatives for RNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Optimizing the targeting of lipid nanoparticles for gene therapy - Nanoscale Horizons (RSC Publishing) DOI:10.1039/D5NH00351B [pubs.rsc.org]

- 10. Efficient Delivery of Antisense Oligonucleotides Using Bioreducible Lipid Nanoparticles In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. biorxiv.org [biorxiv.org]

- 13. mdpi.com [mdpi.com]

Liver-Specific Targeting with 306-O12B-3 Lipidoids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The landscape of nucleic acid-based therapeutics is rapidly evolving, with lipid nanoparticles (LNPs) emerging as a leading platform for in vivo delivery. Among the vast array of synthetic lipids developed, the ionizable cationic lipidoid 306-O12B-3 has demonstrated significant promise for potent and specific delivery of RNA payloads to the liver. This technical guide provides a comprehensive overview of this compound, consolidating key data, experimental methodologies, and mechanistic insights to support its application in preclinical research and drug development.

Core Properties of this compound

This compound is an ionizable cationic lipidoid that plays a crucial role in the formulation of LNPs for the delivery of various nucleic acid payloads, including antisense oligonucleotides (ASOs) and messenger RNA (mRNA).[1][2][3][4][5][6] Its chemical structure is designed to facilitate efficient encapsulation of negatively charged nucleic acids at low pH and their subsequent release into the cytoplasm upon endosomal escape.

| Property | Value | Reference |

| CAS Number | 2982842-90-8 | [1][5] |

| Molecular Formula | C46H91N3O6S6 | [1][5] |

| Formula Weight | 974.6 g/mol | [1][5] |

| Type | Ionizable Cationic Lipidoid | [1][3][4][5][6] |

| Primary Application | Lipid Nanoparticle (LNP) formulation for nucleic acid delivery | [1][2][3][4][6] |

In Vivo Liver Targeting and Efficacy

LNPs formulated with this compound have consistently demonstrated a strong tropism for the liver following intravenous administration in preclinical models.[1][3][4][6] This inherent liver-specificity is attributed to the interaction of the LNPs with endogenous apolipoprotein E (ApoE), which then facilitates uptake via the low-density lipoprotein receptor (LDLR) expressed on hepatocytes.[7] This mechanism allows for the targeted delivery of therapeutic payloads to the primary functional cells of the liver.

Gene Silencing with Antisense Oligonucleotides (ASOs)

A key application of this compound LNPs is the delivery of ASOs for silencing disease-associated genes in the liver. A notable example is the targeting of proprotein convertase subtilisin/kexin type 9 (PCSK9), a protein that regulates LDL cholesterol levels.

| Target Gene | Payload | In Vivo Model | Key Finding | ED50 | Reference |

| PCSK9 | ASO | Mice | Significant reduction in hepatic PCSK9 expression. | 0.034 mg/kg | [8] |

Genome Editing with CRISPR/Cas9

This compound LNPs have also been successfully employed to co-deliver Cas9 mRNA and single-guide RNA (sgRNA) for in vivo genome editing in the liver. This approach has been validated by targeting the Angptl3 gene, which is involved in lipid metabolism.

| Target Gene | Payload | In Vivo Model | Median Editing Rate | Serum Protein Reduction | Reference |

| Angptl3 | Cas9 mRNA + sgAngptl3 | C57BL/6 Mice | 38.5% | 65.2% (ANGPTL3) | [2][3] |

The gene editing effects have been shown to be durable, with significant reductions in serum ANGPTL3, LDL-C, and triglyceride levels observed for at least 100 days after a single administration.[9]

Experimental Protocols

Detailed methodologies are critical for the successful formulation and application of this compound LNPs. The following sections outline key experimental procedures based on published literature.

LNP Formulation

The formulation of this compound LNPs typically involves a rapid mixing process where an ethanolic solution of lipids is combined with an aqueous solution of the nucleic acid payload at a low pH.

Materials:

-

This compound lipidoid

-

Helper lipids (e.g., DOPE, DSPC)

-

Cholesterol

-

PEG-lipid (e.g., DSPE-PEG2000)

-

Nucleic acid payload (ASO, mRNA, etc.) in an acidic buffer (e.g., citrate buffer, pH 4.0)

-

Ethanol

-

Dialysis buffer (e.g., PBS, pH 7.4)

Workflow for LNP Formulation:

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound |Ionizable Lipid for LNP [dcchemicals.com]

- 5. This compound | Cayman Chemical | Biomol.com [biomol.com]

- 6. biorbyt.com [biorbyt.com]

- 7. Why do lipid nanoparticles target the liver? Understanding of biodistribution and liver-specific tropism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lipids and Lipid Derivatives for RNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Technical Guide: Brain Delivery of Therapeutics Using a Novel Dual-Lipidoid Nanoparticle System

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a promising strategy for delivering therapeutic payloads across the blood-brain barrier (BBB) utilizing a combination of two synthetic lipidoids: 306-O12B-3 and NT1-O14B . This dual-component lipid nanoparticle (LNP) system leverages the distinct properties of each lipidoid to achieve efficient systemic delivery to the central nervous system (CNS).

Core Concept: A Synergistic Approach to Overcome CNS Delivery Challenges

The fundamental challenge in treating many neurological disorders is the effective delivery of therapeutic agents across the highly selective BBB. This novel LNP platform addresses this by combining two specialized lipidoids:

-

This compound: An ionizable lipidoid that, on its own, demonstrates high efficiency in delivering antisense oligonucleotides (ASOs) but primarily accumulates in the liver following intravenous administration.[1][2][3][4] It is crucial for the intracellular delivery of the therapeutic cargo.

-

NT1-O14B: A neurotransmitter-derived lipidoid specifically designed to penetrate the BBB.[1][5][6][7] While capable of crossing into the brain, it is inefficient at delivering ASOs into the target cells on its own.[1]

The combination of these two lipidoids into a single LNP formulation creates a synergistic system. NT1-O14B acts as a "Trojan horse," enabling the nanoparticle to traverse the BBB, while this compound facilitates the subsequent delivery of the therapeutic payload into the brain cells.[1] This approach has been successfully demonstrated for the delivery of ASOs and gene-editing proteins to the brain in preclinical models.[1][8]

Quantitative Data Summary

The efficacy of the this compound and NT1-O14B combination is highly dependent on the relative proportions of each lipidoid within the LNP formulation. Below are summaries of key in vitro and in vivo findings.

In Vitro GFP Silencing Efficiency

The ability of LNPs to deliver functional cargo was assessed by their capacity to deliver an ASO targeting Green Fluorescent Protein (GFP) in a GFP-expressing human embryonic kidney (HEK) cell line.

| NT1-O14B : this compound (w/w Ratio) | Mean GFP Silencing Efficiency (%) |

| 10 : 0 | ~0 |

| 7 : 3 | ~20 |

| 5 : 5 | ~40 |

| 3 : 7 | ~60 |

| 1 : 9 | ~75 |

| 0 : 10 | ~80 |

Data adapted from Ma et al., Science Advances, 2020.[1]

In Vivo Tau mRNA Reduction in Mouse Brain

To assess in vivo efficacy, LNPs carrying ASOs targeting tau mRNA were administered intravenously to C57BL/6J mice. The levels of tau mRNA in the brain were then quantified.

| LNP Formulation (NT1-O14B : this compound, w/w Ratio) | Mean Tau mRNA Reduction (%) |

| Pure NT1-O14B | No significant reduction |

| Pure this compound | No significant reduction |

| 7 : 3 | No significant reduction |

| 5 : 5 | ~25 |

| 3 : 7 | ~50 |

| 1 : 9 | No significant reduction |

Data adapted from Ma et al., Science Advances, 2020.[1]

In Vivo Tau Protein Reduction in Mouse Brain

The functional consequence of tau mRNA reduction was confirmed by measuring total tau protein levels in the brains of treated mice.

| LNP Formulation | Mean Tau Protein Reduction (%) |

| NT1-O14B : this compound (3:7 w/w) with Tau-ASO | ~30 |

| NT1-O14B : this compound (3:7 w/w) with Scrambled ASO | No significant reduction |

Data adapted from Ma et al., Science Advances, 2020.[1]

Key Experimental Protocols

The following are detailed methodologies for the key experiments cited in the development and validation of the this compound/NT1-O14B LNP system.

LNP Formulation for In Vivo ASO Delivery

-

Lipid Stock Preparation:

-

Dissolve this compound and NT1-O14B in ethanol to create individual stock solutions.

-

Dissolve DSPE-PEG2000 in ethanol to create a separate stock solution.

-

-

Lipid Mixture Preparation:

-

Combine the this compound and NT1-O14B stock solutions in the desired weight ratio (e.g., 7:3 for the most effective formulation).

-

Add the DSPE-PEG2000 solution to the lipidoid mixture at a weight ratio of 1:24 (DSPE-PEG2000 : total lipidoids).

-

-

ASO Solution Preparation:

-

Dissolve the Tau-ASO (5'-ATCACTGATTTTGAAGTCCC-3' with phosphorothioate backbone and 2'-O-methoxyethyl modifications on the first and last five nucleotides) in a suitable aqueous buffer (e.g., Opti-MEM).

-

-

LNP Assembly:

-

Mix the lipid mixture with the ASO solution at a lipid-to-ASO weight ratio of 15:1.

-

Incubate the mixture at room temperature for 15 minutes to allow for LNP self-assembly.

-

In Vivo Animal Study for Tau Reduction

-

Animal Model:

-

Use adult C57BL/6J mice.

-

-

Administration:

-

Administer the prepared ASO-LNP formulation via tail vein injection.

-

The typical dosage is 1 mg of ASO per kg of body weight.

-

For chronic studies, injections can be repeated (e.g., on days 0, 4, 8, 12, and 16).

-

-

Tissue Collection and Analysis:

-

At the study endpoint (e.g., day 20), euthanize the mice and perfuse with saline.

-

Collect brain tissue for subsequent analysis.

-

Quantitative PCR (qPCR) for Tau mRNA Levels

-

RNA Extraction:

-

Homogenize the collected brain tissue.

-

Extract total RNA using a suitable commercial kit (e.g., RNeasy Lipid Tissue Mini Kit).

-

-

Reverse Transcription:

-

Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.

-

-

qPCR:

-

Perform qPCR using primers specific for tau mRNA and a suitable housekeeping gene for normalization (e.g., GAPDH).

-

Calculate the relative expression of tau mRNA using the ΔΔCt method.

-

Visualizations

Proposed Mechanism of Brain Delivery

Caption: Mechanism of LNP-mediated ASO delivery to the brain.

Experimental Workflow for In Vivo Efficacy Testing

References

- 1. Neurotransmitter-derived lipidoids (NT-lipidoids) for enhanced brain delivery through intravenous injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Neurotransmitter-derived lipidoids (NT-lipidoids) for enhanced brain delivery through intravenous injection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. publications.polymtl.ca [publications.polymtl.ca]

- 7. mdpi.com [mdpi.com]

- 8. Recent advances in lipid nanoparticles for delivery of nucleic acid, mRNA, and gene editing-based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Early-stage research applications of "306-O12B-3"

An In-depth Technical Guide to the Early-Stage Research Applications of 306-O12B-3

Introduction

This compound is an ionizable, bioreducible cationic lipidoid that has emerged as a critical component in the development of advanced drug delivery systems.[1][2] With the chemical formula C46H91N3O6S6 and a molecular weight of 974.6, its unique structure is instrumental in forming lipid nanoparticles (LNPs).[1] These LNPs serve as highly efficient vehicles for the in vivo delivery of nucleic acid-based therapeutics, most notably antisense oligonucleotides (ASOs).[1][2][3] Early-stage research has predominantly focused on two key areas: targeted gene silencing in the liver and, in combination with other specialized lipids, delivery of therapeutics across the blood-brain barrier (BBB).

Core Application: Lipid Nanoparticle (LNP)-Mediated Delivery

The primary function of this compound is to act as a structural component of LNPs. These nanoparticles encapsulate and protect therapeutic nucleic acids from degradation in the bloodstream, facilitating their transport and uptake by target cells. The ionizable nature of this compound is crucial for both the efficient encapsulation of negatively charged nucleic acids at a low pH during formulation and the release of the cargo into the cell's cytoplasm after uptake.

Signaling Pathway: Antisense Oligonucleotide (ASO) Mechanism of Action

The therapeutic strategy enabled by this compound LNPs is based on antisense technology. The LNP delivers a short, single-stranded ASO to a target cell. This ASO is designed to be complementary to a specific messenger RNA (mRNA) sequence. Upon binding to the target mRNA, the ASO-mRNA hybrid recruits cellular enzymes, such as RNase H, which then cleave and degrade the mRNA molecule.[4] This process prevents the mRNA from being translated into a functional protein, effectively silencing the expression of the target gene.[2][4]

Caption: Mechanism of action for ASO delivery via this compound LNPs.

Application 1: Gene Silencing in the Liver

A primary application of this compound LNPs is the targeted delivery of ASOs to the liver.[1][2][5] Research has heavily focused on silencing the gene for proprotein convertase subtilisin/kexin type 9 (PCSK9), a protein that regulates cholesterol levels. By reducing PCSK9, more LDL receptors are available on liver cells, leading to lower LDL cholesterol in the blood.[2][4][6][7]

Quantitative Data: PCSK9 Silencing

| Parameter | Value | Notes | Citation |

| Median Effective Dose (ED50) | 0.034 - 0.088 mg/kg | For PCSK9 mRNA knockdown in mice. | [2][3] |

| In Vivo Dosing Range | 0.05 - 1.5 mg/kg | Dose-dependent reduction in PCSK9 mRNA observed in mice. | [6][7] |

| Max Efficacy Reported | ~75% mRNA reduction | Achieved at a dose of 1.5 mg/kg. | [6] |

| Safety Profile | No liver or kidney toxicity | Observed at doses up to 5 mg/kg. | [2][3][8] |

LNP Formulation & Properties: Liver Targeting

| Component | Weight Ratio | Notes | Citation |

| This compound | 16 | The core ionizable lipid. | [2][8] |

| Cholesterol | 4 | Stabilizes the LNP structure. | [2][8] |

| DOPE | 1 | A helper lipid that aids in endosomal escape. | [2][8] |

| DSPE-PEG2000 | 1 | Provides a hydrophilic shell to increase circulation time. | [2][8] |

| Particle Size | 90 - 150 nm | Size range of the final ASO/LNP complexes. | [2] |

Experimental Protocol: In Vivo PCSK9 Knockdown

-

LNP Formulation : The lipids (this compound, cholesterol, DOPE, and DSPE-PEG2000) are dissolved in ethanol. This lipid mixture is rapidly mixed with an aqueous sodium acetate buffer (pH 5.2) containing the anti-PCSK9 ASO. This process leads to the self-assembly of LNPs encapsulating the ASO.[2]

-

Animal Model : C57BL/6 mice are used for in vivo studies.[6][7]

-

Administration : The formulated ASO/LNP complexes are administered to the mice via a single intravenous (tail vein) injection.[2]

-

Biodistribution Analysis : To confirm liver targeting, ASOs labeled with a fluorescent dye (e.g., Alexa 750) are used, and organs are imaged post-administration. The highest fluorescence signal is consistently observed in the liver.[2]

-

Efficacy Assessment : After 72 hours, liver tissues are harvested. PCSK9 mRNA levels are quantified using RT-PCR.[2][6][7] Serum is collected to measure PCSK9 protein and total cholesterol levels.

-

Toxicity Evaluation : Blood samples are analyzed for markers of liver (ALT, AST) and kidney function to assess the safety of the formulation.[2]

Caption: Experimental workflow for in vivo liver gene silencing.

Application 2: Delivery Across the Blood-Brain Barrier (BBB)

While this compound LNPs inherently target the liver, researchers have developed a novel strategy to redirect them to the brain.[2][5] By creating a mixed lipidoid formulation that includes this compound and a neurotransmitter-derived lipidoid like NT1-O14B, the resulting LNPs can cross the BBB.[9][10][11] This breakthrough enables the delivery of ASOs to treat central nervous system (CNS) disorders. A key target in early-stage research has been the tau protein, which is implicated in Alzheimer's disease.[1][11]

Mechanism: A Two-Stage Delivery System

The mixed LNP formulation relies on the distinct properties of its components. The NT1-O14B lipidoid is thought to engage with transporters at the BBB, acting as a "molecular Trojan horse" to ferry the nanoparticle into the brain.[11] Once across the BBB, the this compound component facilitates the uptake of the LNP by neuronal cells and the subsequent release of the ASO cargo into the cytoplasm.[5][11] The precise ratio of the two lipids is critical for balancing BBB penetration and cellular delivery.[5][9]

Quantitative Data: Brain Tau Silencing

| Parameter | Value | Notes | Citation |

| Effective Formulation Ratio | 3:7 (NT1-O14B : this compound) | This ratio was effective for in vivo tau mRNA reduction. | [9] |

| In Vivo Dosing Regimen | 1 mg/kg ASO, five times | Injections were spaced at 3-day intervals. | |

| In Vivo Efficacy | ~50% Tau mRNA reduction~30% Tau protein reduction | Measured in the brains of mice after the full dosing regimen. | [10] |

LNP Formulation & Properties: Brain Targeting

| Component | Ratio/Amount | Notes | Citation |

| NT1-O14B | 3 (weight part) | Neurotransmitter-derived lipidoid for BBB crossing. | [9] |

| This compound | 7 (weight part) | For intracellular delivery post-BBB transit. | [9] |

| DSPE-PEG2000 | 4 wt% of total lipids | PEG lipid for stability. | [9] |

| Particle Size | ~175 nm | Size of the final ASO/LNP complexes. | [9] |

| Zeta Potential | ~ -15 mV | Surface charge of the nanoparticles. | [9] |

Experimental Protocol: In Vivo Tau Knockdown

-

LNP Formulation : A mixed lipidoid formulation is prepared containing NT1-O14B, this compound, and DSPE-PEG2000, along with the anti-tau ASO, using a similar self-assembly method as described for liver targeting.[5][9]

-

Animal Model : C57BL/6J mice are used.[5]

-

Administration : The mixed LNPs are administered intravenously. The regimen may involve multiple injections over several days to achieve significant knockdown in the brain.[9]

-

Efficacy Assessment : After the final dose, mice are perfused to clear blood from the brain. The brain is then dissected, and total tau mRNA and protein levels are analyzed to determine the extent of gene silencing.[5][12]

Caption: Logical workflow for ASO delivery to the brain.

Conclusion

The ionizable lipidoid this compound is a versatile and highly effective tool in early-stage research for nucleic acid delivery. Its application in LNPs has demonstrated significant success in potent, dose-dependent gene silencing in the liver with a favorable safety profile. Furthermore, its innovative use in combination with brain-targeting lipidoids has opened new avenues for treating neurological disorders. As research progresses, this compound and similar lipidoids will likely be central to the clinical translation of a new generation of genetic medicines.

References

- 1. biorbyt.com [biorbyt.com]

- 2. Efficient Delivery of Antisense Oligonucleotides Using Bioreducible Lipid Nanoparticles In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Nucleic acid therapy for metabolic-related diseases [html.rhhz.net]

- 5. Neurotransmitter-derived lipidoids (NT-lipidoids) for enhanced brain delivery through intravenous injection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Recent advances in lipid nanoparticles for delivery of nucleic acid, mRNA, and gene editing-based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. kinampark.com [kinampark.com]

- 11. physicsworld.com [physicsworld.com]

- 12. WO2021226092A1 - Synthetic lipid-like materials for brain delivery - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for ASO Delivery Using 306-O12B-3 LNP Formulation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the formulation of lipid nanoparticles (LNPs) using the bioreducible lipid 306-O12B-3 for the efficient delivery of antisense oligonucleotides (ASOs). The protocols described herein are based on established research demonstrating potent in vitro and in vivo gene silencing.

Introduction

Antisense oligonucleotides (ASOs) are short, single-stranded synthetic nucleic acids that can specifically bind to target messenger RNA (mRNA) and modulate protein expression. The therapeutic potential of ASOs is often limited by their delivery to target cells and organs. Lipid nanoparticles have emerged as a leading platform for nucleic acid delivery due to their ability to protect the cargo from degradation and facilitate cellular uptake. The ionizable cationic lipidoid this compound has been identified as a highly effective component of LNP formulations for ASO delivery, demonstrating significant gene knockdown in preclinical models with a favorable safety profile.[1][2][3] This document outlines the formulation strategies and experimental procedures for utilizing this compound LNPs for ASO-mediated gene silencing.

Data Presentation

Table 1: In Vitro GFP Silencing Efficiency of this compound LNP Formulation

| Lipid Formulation | N/P Ratio | GFP Silencing Efficiency (%) | Cell Viability |

| This compound | 15 | 81.5 | High |

| 113-O14B-3 | 15 | > LPF 2000 | High |

| 113-O16B-3 | 15 | > LPF 2000 | High |

| Lipofectamine 2000 | - | < this compound | Lower |

Data compiled from in vitro screening using GFP-expressing HEK293 cells.[1]

Table 2: In Vivo Efficacy of this compound LNP for PCSK9 ASO Delivery in Mice

| Lipid Formulation | ASO Target | Median Effective Dose (ED50) (mg/kg) | Key Outcome |

| This compound | PCSK9 mRNA | 0.034 | Significant reduction in PCSK9 mRNA, protein, and serum cholesterol.[1][2] |

| 113-O14B-3 | PCSK9 mRNA | > 0.088 | Less effective than this compound. |

| 113-O16B-3 | PCSK9 mRNA | > 0.088 | Less effective than this compound. |

In vivo data obtained from mice treated with ASO/LNP complexes, with liver tissue analyzed 72 hours post-administration.[1]

Table 3: LNP Formulation Composition for In Vivo Studies

| Component | Role | Weight Ratio (for Liver Targeting) | Molar Ratio (for Liver Targeting) | Weight Ratio (for Brain Targeting) |

| This compound | Ionizable Cationic Lipid | 16 | 50 | 67.2 (mixed with NT1-O14B) |

| Cholesterol | Helper Lipid | 4 | 38.5 | - |

| DOPE | Helper Lipid | 1 | - | - |

| DSPC | Helper Lipid | - | 10 | - |

| DSPE-PEG2000 | PEGylated Lipid | 1 | 1.5 (DMG-PEG) | 4 |

| NT1-O14B | Neurotransmitter-derived Lipidoid | - | - | 28.8 |

These formulations have been optimized for specific in vivo applications.[1][4][5]

Experimental Protocols

Protocol 1: In Vitro ASO Delivery and GFP Silencing

Objective: To transfect GFP-expressing HEK293 cells with anti-GFP ASO using this compound LNPs and assess silencing efficiency.

Materials:

-

This compound lipid

-

Anti-GFP ASO

-

Scrambled control ASO

-

GFP-expressing HEK293 cells

-

Cell culture medium (e.g., DMEM)

-

Sodium acetate buffer (25 mM, pH 5.2)

-

Flow cytometer

Procedure:

-

LNP Formulation:

-

Dissolve the this compound lipid in sodium acetate buffer (25 mM, pH 5.2).

-

Briefly sonicate the lipid solution.

-

-

ASO/LNP Complex Formation:

-

Mix the anti-GFP ASO or scrambled ASO with the formulated LNPs.

-

Vary the N/P ratio (molar ratio of nitrogen in the lipid to phosphate in the ASO) from 2.5 to 20 to optimize silencing. A ratio of 15 is a good starting point.[1]

-

Allow the complexes to form.

-

-

Cell Transfection:

-

Plate GFP-expressing HEK293 cells in a suitable format (e.g., 24-well plate).

-

Add the ASO/LNP complexes to the cells at a final ASO concentration of approximately 16.7 nM.

-

-

Analysis:

-

Incubate the cells for 16 hours post-transfection.[6]

-

Harvest the cells and analyze GFP intensity using a flow cytometer to determine the percentage of GFP-negative cells.

-

Protocol 2: In Vivo ASO Delivery for PCSK9 Silencing in Mice

Objective: To deliver PCSK9-targeting ASO to the liver of mice using this compound LNPs and evaluate the knockdown of PCSK9 mRNA.

Materials:

-

This compound lipid

-

Cholesterol

-

DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)

-

DSPE-PEG2000 (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000])

-

PCSK9-targeting ASO

-

Scrambled control ASO

-

C57BL/6 mice

-

Saline solution

-

RT-PCR reagents and equipment

Procedure:

-

LNP Formulation:

-

Prepare a lipid mixture of this compound, cholesterol, DOPE, and DSPE-PEG2000 at a weight ratio of 16:4:1:1.[1]

-

-

ASO/LNP Complex Formation:

-

Mix the PCSK9-ASO with the formulated LNPs at a lipid-to-ASO weight ratio of 15:1.[1]

-

-

Animal Administration:

-

Administer the ASO/LNP complexes to mice via intravenous (tail vein) injection.

-

Include control groups injected with saline and scrambled ASO-LNP complexes.

-

Use a range of ASO doses (e.g., 0.05, 0.1, 0.5, 1.0, and 1.5 mg/kg) to determine the dose-response relationship.[7]

-

-

Analysis:

-

After 72 hours, euthanize the mice and harvest the livers.[1]

-

Isolate total RNA from the liver tissue.

-

Quantify PCSK9 mRNA levels using RT-PCR to determine the percentage of gene knockdown relative to the control groups.

-

Visualizations

Caption: Workflow for in vivo ASO delivery using this compound LNPs.

Caption: ASO mechanism of action following LNP-mediated delivery.

References

- 1. Efficient Delivery of Antisense Oligonucleotides Using Bioreducible Lipid Nanoparticles In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficient Delivery of Antisense Oligonucleotides Using Bioreducible Lipid Nanoparticles In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. Tailoring combinatorial lipid nanoparticles for intracellular delivery of nucleic acids, proteins, and drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols for "306-O12B-3" Nanoparticle Preparation

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the preparation and characterization of lipid nanoparticles (LNPs) incorporating the ionizable cationic lipidoid 306-O12B-3. These nanoparticles are particularly effective for the delivery of nucleic acid-based therapeutics, such as antisense oligonucleotides (ASOs) and messenger RNA (mRNA).

Introduction

The lipidoid this compound is an ionizable cationic lipid that has demonstrated significant potential in the formulation of LNPs for targeted gene delivery.[1][2][3] LNPs formulated with this compound have been shown to effectively deliver ASOs to the liver for silencing genes like PCSK9.[1][3] Furthermore, when combined with other lipidoids such as NT1-O14B, these LNPs can be engineered for brain-targeted delivery of ASOs to address neurological disorders by, for example, reducing the expression of tau protein.[1] The biodegradability of this compound-containing LNPs makes them a promising and safe vehicle for clinical applications.

Data Presentation

The physicochemical properties of LNPs are critical for their in vivo performance. The following table summarizes characterization data for a representative this compound nanoparticle formulation.

| Formulation Components | Cargo | Hydrodynamic Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |

| NT1-O14B / this compound (3:7 weight ratio) | Blank (no cargo) | 103.4 | 0.18 | +35.7 | [4] |

| NT1-O14B / this compound (3:7 weight ratio) | ASO | 125.6 | 0.21 | +41.2 | [4] |

Experimental Protocols

This section details a step-by-step protocol for the preparation of this compound LNPs encapsulating ASOs using a microfluidic mixing method. This technique allows for controlled and reproducible nanoparticle formation.

Materials:

-

Lipids:

-

Ionizable lipidoid: this compound

-

(Optional for brain targeting): NT1-O14B

-

Helper lipid: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

-

Cholesterol

-

PEG-lipid: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)

-

-

Cargo:

-

Antisense oligonucleotide (ASO) specific to the target mRNA

-

-

Solvents and Buffers:

-

Ethanol (RNase-free)

-

Citrate buffer (e.g., 50 mM, pH 4.0)

-

Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)

-

-

Equipment:

-

Microfluidic mixing device (e.g., NanoAssemblr® or similar)

-

Syringe pumps

-

Dialysis cassettes (e.g., Slide-A-Lyzer™, 10K MWCO)

-

Dynamic Light Scattering (DLS) instrument for size and PDI measurement

-

Zeta potential analyzer

-

Ribogreen assay kit for encapsulation efficiency determination

-

Protocol:

-

Preparation of Lipid Stock Solutions:

-